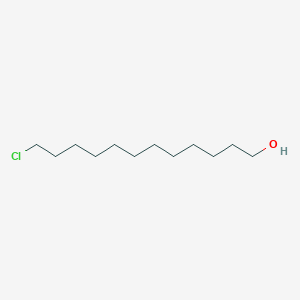
12-Chlorododecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Chloro-1-Dodecanol is a chlorinated fatty alcohol with the molecular formula C12H25ClO. This compound is characterized by a long carbon chain with a hydroxyl group at one end and a chlorine atom attached to the twelfth carbon. It is used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Chloro-1-Dodecanol can be synthesized through the chlorination of 1-dodecanol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, 12-Chloro-1-Dodecanol is produced by the chlorination of lauryl alcohol (1-dodecanol) using chlorine gas in the presence of a catalyst. The reaction is conducted at elevated temperatures to achieve high yields and purity.
Types of Reactions:
Oxidation: 12-Chloro-1-Dodecanol can undergo oxidation to form 12-chlorododecanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 12-chlorododecane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in 12-Chloro-1-Dodecanol can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can yield 12-azido-1-dodecanol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaN3, sodium hydroxide (NaOH), various solvents.
Major Products Formed:
Oxidation: 12-chlorododecanoic acid.
Reduction: 12-chlorododecane.
Substitution: 12-azido-1-dodecanol and other substituted derivatives.
Applications De Recherche Scientifique
12-Chloro-1-Dodecanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and emulsifiers.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential antimicrobial properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 12-Chloro-1-Dodecanol is primarily related to its ability to interact with lipid membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and affecting membrane-associated processes. This property makes it useful in studying membrane dynamics and as a potential antimicrobial agent.
Molecular Targets and Pathways:
Lipid Membranes: Disruption of membrane structure and function.
Enzymatic Pathways: Potential inhibition of enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
1-Dodecanol: A non-chlorinated analog with similar physical properties but lacking the reactivity associated with the chlorine atom.
12-Bromo-1-Dodecanol: A brominated analog with similar reactivity but different reactivity patterns due to the presence of bromine instead of chlorine.
10-Chloro-1-Decanol: A shorter-chain analog with similar chemical properties but different physical properties due to the shorter carbon chain.
Uniqueness of 12-Chloro-1-Dodecanol: 12-Chloro-1-Dodecanol is unique due to the presence of the chlorine atom at the twelfth carbon, which imparts distinct reactivity and physical properties. This makes it particularly useful in applications requiring selective reactivity and specific interactions with lipid membranes.
Propriétés
Numéro CAS |
51309-14-9 |
|---|---|
Formule moléculaire |
C12H25ClO |
Poids moléculaire |
220.78 g/mol |
Nom IUPAC |
12-chlorododecan-1-ol |
InChI |
InChI=1S/C12H25ClO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 |
Clé InChI |
MJBHDNOMDYYFEK-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCl)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



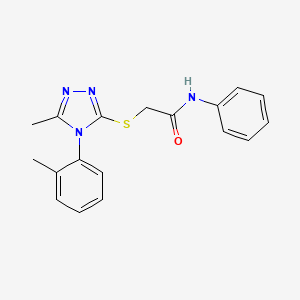
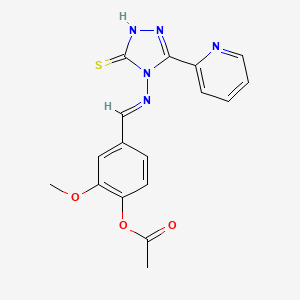
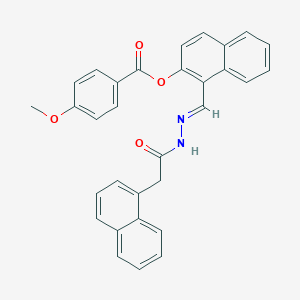



![2-Methoxyethyl 2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12012925.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
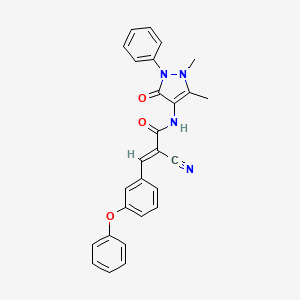
![N-(2-Bromophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12012964.png)
